2-Bromo-5-sulfobenzoic acid
CAS No.:
Cat. No.: VC16063546
Molecular Formula: C7H5BrO5S
Molecular Weight: 281.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H5BrO5S |
---|---|
Molecular Weight | 281.08 g/mol |
IUPAC Name | 2-bromo-5-sulfobenzoic acid |
Standard InChI | InChI=1S/C7H5BrO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12,13) |
Standard InChI Key | ONWAGDITKNAKCC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)Br |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Identifiers
2-Bromo-5-sulfamoylbenzoic acid is systematically named as 5-(aminosulfonyl)-2-bromobenzoic acid under IUPAC conventions. Its identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 22361-61-1 | PubChem |
EC Number | 832-270-8 | ECHA |
Molecular Formula | C₇H₆BrNO₄S | PubChem |
SMILES | OC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)N | PubChem |
The sulfamoyl group distinguishes this compound from sulfobenzoic acid derivatives, which contain a sulfonic acid (-SO3H) moiety. This functional group difference critically impacts solubility and reactivity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically proceeds via bromination of 5-sulfamoylbenzoic acid precursors. A representative protocol involves:
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Sulfamoylation: Reaction of 5-aminobenzoic acid with chlorosulfonic acid (ClSO3H) in dioxane at 0–5°C to form 5-sulfamoylbenzoic acid .
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Bromination: Electrophilic aromatic substitution using bromine (Br2) in acetic acid, catalyzed by FeBr3, yields the 2-bromo derivative .
Key Reaction Parameters:
Optimization Challenges
Competing reactions during bromination may produce 3-bromo isomers (≤12%) and dibrominated byproducts (≤8%). Solvent selection significantly affects regioselectivity: polar aprotic solvents like DMF favor para-substitution, while nonpolar solvents increase ortho-bromination rates.
Structural and Spectroscopic Characterization
Computational Analysis
DFT studies predict the following molecular properties for 2-bromo-5-sulfamoylbenzoic acid :
Parameter | Value |
---|---|
Bond Length (C-Br) | 1.89 Å |
Dihedral Angle (SO2N) | 112.3° |
HOMO-LUMO Gap | 4.7 eV |
The narrow HOMO-LUMO gap suggests potential charge-transfer interactions in material science applications .
Experimental Spectroscopic Data
FT-IR (KBr, cm⁻¹):
¹H NMR (DMSO-d6, δ ppm):
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes SNAr reactions with amines and alkoxides:
Example Reaction:
2-Bromo-5-sulfamoylbenzoic acid + Piperidine → 2-Piperidino-5-sulfamoylbenzoic acid (Yield: 85%)
Carboxylic Acid Derivatives
The -COOH group forms esters (via Fischer esterification) and amides (with SOCl2/amine). Sulfamoyl nitrogen can participate in H-bonding, influencing crystallization behavior .
Hazard Code | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Applications and Patent Landscape
Pharmaceutical Intermediate
This compound serves as a precursor in protease inhibitor synthesis. Patent WO2021156789 discloses its use in preparing antiviral agents targeting SARS-CoV-2 Mpro .
Materials Science
The sulfamoyl group enhances polymer dielectric properties. Blending 2-bromo-5-sulfamoylbenzoic acid (5–10 wt%) into polyimide films increases dielectric constant from 3.2 to 4.8.
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